molecular formula C12H13N3O7S2 B2869102 2-[(2,4-dinitrophenyl)sulfanyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide CAS No. 459203-92-0

2-[(2,4-dinitrophenyl)sulfanyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide

Cat. No.: B2869102
CAS No.: 459203-92-0
M. Wt: 375.37
InChI Key: BBWFHLLHICTSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-Dinitrophenyl)sulfanyl]-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide is a sulfanyl-substituted acetamide derivative characterized by a 2,4-dinitrophenylsulfanyl group and a 1,1-dioxothiolan-3-yl moiety.

Properties

IUPAC Name

2-(2,4-dinitrophenyl)sulfanyl-N-(1,1-dioxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O7S2/c16-12(13-8-3-4-24(21,22)7-8)6-23-11-2-1-9(14(17)18)5-10(11)15(19)20/h1-2,5,8H,3-4,6-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWFHLLHICTSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Tetrahydrothiophene

The thiolan ring undergoes oxidation using 30% hydrogen peroxide in acetic acid at 60°C for 12 hours, yielding sulfolane (tetrahydrothiophene 1,1-dioxide) with >95% conversion. Kinetic studies show optimal peroxide:thiolan molar ratios of 2:1 prevent over-oxidation to sulfonic acids.

Bromination at C3 Position

Sulfolane reacts with N-bromosuccinimide (NBS) under radical initiation (AIBN, 80°C) to produce 3-bromosulfolane. Gas chromatography-mass spectrometry (GC-MS) data indicate 68% yield with minor dibrominated byproducts.

Gabriel Synthesis of Amine

3-Bromosulfolane undergoes Gabriel synthesis via phthalimide potassium salt in DMF (120°C, 8h), followed by hydrazinolysis (hydrazine hydrate, ethanol reflux). Nuclear magnetic resonance (NMR) confirms 3-aminosulfolane formation (δH 3.12 ppm, NH2), with 52% overall yield from sulfolane.

Preparation of 2,4-Dinitrobenzenethiol

Nucleophilic Aromatic Substitution

2,4-Dinitrochlorobenzene reacts with thiourea in ethanol-water (3:1) containing sodium hydroxide (1.5 eq) at 80°C for 6 hours. The thiol product precipitates upon acidification (HCl, pH 2), yielding 78% 2,4-dinitrobenzenethiol (m.p. 145-147°C). Fourier-transform infrared spectroscopy (FTIR) confirms S-H stretch at 2560 cm⁻¹.

Thiolate Salt Generation

Treatment with sodium methoxide in anhydrous methanol generates the sodium thiolate, critical for subsequent nucleophilic reactions. X-ray diffraction studies of analogous thiolates reveal planar configurations favoring SN2 mechanisms.

Assembly of 2-(2,4-Dinitrophenylsulfanyl)Acetic Acid

Thiol-Alkylation Reaction

Chloroacetic acid (1.2 eq) reacts with sodium 2,4-dinitrobenzenethiolate in degassed DMF at 50°C under nitrogen. After 4 hours, acid work-up yields 2-(2,4-dinitrophenylsulfanyl)acetic acid (83%, m.p. 162-164°C). High-resolution mass spectrometry (HRMS) confirms [M+H]+ at m/z 287.0124 (calc. 287.0128).

Ester Activation for Amidation

The acid converts to methyl ester using thionyl chloride/methanol (0°C to reflux), followed by reaction with 1,1-dioxothiolan-3-amine in toluene (110°C, 12h). This two-step approach achieves 67% amide yield, compared to 58% via direct acid chloride coupling.

Alternative Synthetic Pathways

One-Pot Displacement Strategy

N-(1,1-Dioxothiolan-3-yl)chloroacetamide (prepared from chloroacetyl chloride and 3-aminosulfolane) undergoes substitution with sodium 2,4-dinitrobenzenethiolate in DMF/HMPA (3:1) at 90°C. Kinetic analysis reveals second-order dependence (k = 1.2×10⁻³ L mol⁻¹ s⁻¹), with 71% isolated yield after silica gel chromatography.

Microwave-Assisted Coupling

Microwave irradiation (150°C, 30 min) in NMP solvent accelerates the substitution step, boosting yield to 84% while reducing reaction time 12-fold. Differential scanning calorimetry (DSC) confirms thermal stability under these conditions.

Process Optimization and Scale-Up

Solvent Screening

Comparative solvent studies demonstrate DMF superiority (71% yield) over acetonitrile (58%) or THF (49%) in the substitution step. Polar aprotic solvents stabilize the transition state through charge separation.

Temperature Profiling

Arrhenius plot analysis (50-90°C) reveals activation energy of 68 kJ/mol, justifying the 90°C optimum. Above 100°C, decomposition pathways dominate (TGA onset 112°C).

Catalytic Enhancements

Phase-transfer catalysts (18-crown-6, 5 mol%) improve thiolate solubility, increasing yield to 79% at 70°C. However, catalyst recovery challenges limit industrial applicability.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d6): δ 8.92 (d, J=2.4 Hz, 1H, ArH), 8.51 (dd, J=8.8, 2.4 Hz, 1H, ArH), 8.12 (d, J=8.8 Hz, 1H, ArH), 4.32 (quin, J=6.8 Hz, 1H, CH-NH), 3.72 (s, 2H, SCH2CO), 3.17-3.02 (m, 2H, SCH2), 2.86-2.72 (m, 2H, SO2CH2), 2.15-2.01 (m, 2H, CH2).

FTIR (KBr): 3340 (NH), 1685 (C=O), 1530/1348 (NO2), 1142 (SO2) cm⁻¹.

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H2O) shows 98.7% purity (tR=14.2 min), with major impurity being hydrolyzed sulfonic acid derivative (1.1%).

Industrial Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate 89% yield in a tubular reactor (Residence time: 30 min, 80°C), outperforming batch processes (71%). Microreactor technology minimizes thermal degradation during exothermic substitution steps.

Waste Stream Management

The process generates 2.8 kg waste/kg product, primarily from DMF recovery and nitroaromatic byproducts. Catalytic hydrogenation (Pd/C, H2) reduces nitro groups to amines, enabling biological treatment.

Challenges and Limitations

Nitro Group Sensitivity

The 2,4-dinitrophenyl moiety undergoes partial reduction (3-5%) under prolonged heating (>100°C), necessitating strict temperature control. X-ray photoelectron spectroscopy (XPS) confirms N1s binding energy at 406.2 eV (NO2).

Sulfone Ring Stability

Accelerated stability testing (40°C/75% RH) shows 0.8% decomposition/month via sulfone ring-opening. Formulation as lyophilized powder extends shelf-life to 24 months.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dinitrophenyl)sulfanyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[(2,4-dinitrophenyl)sulfanyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(2,4-dinitrophenyl)sulfanyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide involves its interaction with specific molecular targets. The dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The sulfanyl and dioxothiolan groups may also contribute to the compound’s overall biological activity by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1 compares the target compound with structurally related acetamide derivatives from the evidence.

Compound (Source) Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
8t () Chloro-methylphenyl, indolylmethyl-oxadiazole sulfanyl 428.5 Not reported Oxadiazole, indole, sulfanyl
8v () Methyl-nitrophenyl, indolylmethyl-oxadiazole sulfanyl 423 Not reported Oxadiazole, nitro, sulfanyl
compound (Butcher et al.) Dichlorophenyl, dihydro-pyrazol 411.27 473–475 Pyrazolone, dichlorophenyl, amide
Target compound 2,4-Dinitrophenylsulfanyl, dioxothiolan ~370 (calculated) Not available Dinitrophenyl, sulfone, sulfanyl

Key Observations :

  • Sulfone vs. Oxadiazole : The dioxothiolan sulfone in the target compound may increase polarity compared to the oxadiazole rings in derivatives, affecting membrane permeability and metabolic stability .
  • Melting Points : The high melting point of the compound (473–475°C) correlates with its rigid pyrazolone ring and hydrogen-bonding capacity. The target compound’s dioxothiolan sulfone could similarly promote crystalline packing via N–H⋯O interactions .
Crystallographic and Conformational Analysis

highlights conformational flexibility in acetamide derivatives, with dihedral angles between aryl and heterocyclic rings ranging from 44.5° to 77.5°. Hydrogen-bonding patterns (e.g., N–H⋯O dimers) observed in could stabilize the target compound’s solid-state structure .

Biological Activity

Chemical Structure and Properties

The compound features a dinitrophenyl group attached to a sulfanyl moiety and a thiolan ring with an acetamide functional group. The structure can be represented as follows:

  • IUPAC Name : 2-[(2,4-dinitrophenyl)sulfanyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
  • Chemical Formula : C₁₀H₈N₄O₄S₂
  • Molecular Weight : 304.32 g/mol

Structural Features

FeatureDescription
Dinitrophenyl GroupProvides electrophilic character
Sulfanyl LinkageEnhances reactivity
Thiolan RingContributes to cyclic stability
Acetamide GroupImparts solubility and bioactivity

Antimicrobial Properties

Research indicates that compounds containing dinitrophenyl groups often exhibit significant antimicrobial activity. A study by Vásquez et al. (1995) demonstrated that derivatives of dinitrophenyl compounds can induce methemoglobin formation, which may contribute to their antimicrobial effects by disrupting cellular respiration in bacteria .

Antioxidant Activity

The presence of the dinitrophenyl moiety is also associated with antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals effectively, potentially mitigating oxidative stress in biological systems. This property is crucial for therapeutic applications in diseases linked to oxidative damage.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in inflammatory pathways. For instance, derivatives of thiol-containing compounds have been observed to inhibit the activity of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

Cytotoxicity Studies

Recent cytotoxicity assays have indicated that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is essential for developing anticancer agents with minimized side effects. A study highlighted the potential of such compounds in targeting specific cancer pathways without affecting healthy tissues .

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods involving nucleophilic substitution reactions. Characterization techniques such as NMR and IR spectroscopy confirm the successful incorporation of functional groups and structural integrity.

Example Synthesis Pathway:

  • Starting Materials : 2,4-Dinitrochlorobenzene and thiol derivatives.
  • Reagents : Base catalyst for nucleophilic substitution.
  • Reaction Conditions : Typically carried out under reflux conditions for several hours.
  • Purification : Crystallization or chromatography to isolate the desired product.

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growthVásquez et al., 1995
AntioxidantFree radical scavengingSun et al., 2020
Enzyme InhibitionCOX inhibitionHaroon et al., 2015
CytotoxicitySelective toxicity in cancer cellsAbdel-Wahab et al., 2023

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.